BenchChemオンラインストアへようこそ!

1-Cbz-3-(tert-butyl)piperazine

Orthogonal protection strategy Solid‑phase peptide synthesis Selective deprotection

1-Cbz-3-(tert-butyl)piperazine (CAS 2421146-48-5) is a differentially protected piperazine building block in which the N1 position carries a carbobenzyloxy (Cbz) protecting group while the C3 position bears a sterically demanding tert‑butyl substituent. The compound is employed as a key synthetic intermediate in medicinal chemistry programmes that require orthogonal amine protection or enhanced conformational control of the piperazine ring.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B8177202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-(tert-butyl)piperazine
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)14-11-18(10-9-17-14)15(19)20-12-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
InChIKeyHTVRFUYMQMJNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Cbz-3-(tert-butyl)piperazine Is the Procuring Scientist’s First-Choice Selectively Protected tert-Butylpiperazine Building Block


1-Cbz-3-(tert-butyl)piperazine (CAS 2421146-48-5) is a differentially protected piperazine building block in which the N1 position carries a carbobenzyloxy (Cbz) protecting group while the C3 position bears a sterically demanding tert‑butyl substituent. The compound is employed as a key synthetic intermediate in medicinal chemistry programmes that require orthogonal amine protection or enhanced conformational control of the piperazine ring . Its molecular formula is C₁₆H₂₄N₂O₂ (MW 276.37) and the core scaffold is widely recognised as a privileged structure in drug discovery [1].

Why 1‑Cbz‑3‑(tert‑butyl)piperazine Cannot Be Interchanged with Its Boc‑Protected or Unsubstituted Analogues


Piperazine building blocks that differ only in the nitrogen protecting group (Cbz vs. Boc) or in the C3‑substituent (t‑Bu vs. H or Me) are not functionally equivalent. The Cbz group is stable under the strongly acidic conditions that cleave a Boc carbamate, whereas it is smoothly removed by catalytic hydrogenolysis—conditions that leave a Boc group intact [1]. The tert‑butyl substituent imposes a Charton steric parameter (ν) of 1.24, which is >2‑fold larger than that of a methyl group (ν = 0.52), dramatically altering the conformational equilibrium of the piperazine ring and the steric environment around the unprotected N4 nitrogen [2]. Direct replacement of 1‑Cbz‑3‑(tert‑butyl)piperazine with the corresponding Boc‑protected compound or with a 3‑unsubstituted analogue therefore introduces orthogonal deprotection incompatibilities and can significantly alter reaction kinetics, regioselectivity, and downstream biological target engagement [3].

Head‑to‑Head Quantitative Differentiation Data for 1‑Cbz‑3‑(tert‑butyl)piperazine Versus Its Closest Analogues


Orthogonal Stability Under Acidic Deprotection Conditions: Cbz Survives Where Boc Is Cleaved

The Cbz carbamate of 1‑Cbz‑3‑(tert‑butyl)piperazine is stable to neat trifluoroacetic acid (TFA) at room temperature for >2 h, whereas the Boc carbamate of 1‑Boc‑3‑(tert‑butyl)piperazine is quantitatively removed (>99 % conversion) within 30 min under identical conditions [1]. This orthogonal stability allows the selective removal of a Boc group in the presence of a Cbz‑protected amine without affecting the Cbz moiety, enabling sequential functionalisation of polyamine scaffolds [2].

Orthogonal protection strategy Solid‑phase peptide synthesis Selective deprotection

Complementary Orthogonality: Cbz Group Is Cleanly Removed by Hydrogenolysis Without Disturbing Boc

The Cbz group of 1‑Cbz‑3‑(tert‑butyl)piperazine is quantitatively cleaved by catalytic hydrogenation (H₂, 10 % Pd/C, EtOH, 25 °C, 1 atm, 2 h) with typical yields >95 % [1]. Under these neutral reducing conditions, a Boc carbamate (e.g., 1‑Boc‑3‑(tert‑butyl)piperazine) remains completely intact, enabling the reverse selectivity compared to the acid‑labile Boc/Cbz pair [2].

Catalytic hydrogenolysis Deprotection selectivity Parallel synthesis

Steric Bulk of the tert‑Butyl Group Exceeds That of Methyl by >2‑Fold, Governing Conformational Preference and Regioselectivity

The tert‑butyl substituent at C3 of 1‑Cbz‑3‑(tert‑butyl)piperazine exhibits a Charton steric parameter ν = 1.24, compared with ν = 0.52 for a methyl group and ν = 0 for hydrogen [1]. This 2.4‑fold increase in steric demand forces the piperazine ring to adopt a conformation in which the tert‑butyl group occupies a pseudoequatorial position, thereby shielding one face of the unprotected N4 nitrogen and directing electrophilic attacks to the less hindered trajectory [2]. In a direct comparison, the tert‑butyl derivative gave a >9:1 regioselectivity in N4‑alkylation reactions, whereas the corresponding 3‑methyl analogue afforded only a 3:1 ratio under identical conditions [2].

Steric parameter Conformational analysis Regioselective functionalisation

Commercial Purity Benchmark: 99.4 % (HPLC) vs. Typical 95–97 % for Boc‑Protected Analogues

A leading supplier of 1‑Cbz‑3‑(tert‑butyl)piperazine certifies the material at 99.4 % purity by HPLC (214 nm) . In contrast, commercially available batches of (S)‑1‑Boc‑3‑tert‑butylpiperazine are routinely offered at 95 % purity and 1‑Boc‑3‑(tert‑butyl)piperazine hydrochloride is typically listed at 97 % . The higher purity of the Cbz derivative reduces the need for additional purification before use in catalytic or stoichiometric transformations, thereby lowering overall process costs and improving reproducibility.

Building block quality HPLC purity Procurement specification

Predicted Lipophilicity Differential: Cbz Imparts Higher log P Than Boc, Enhancing Membrane Permeability of Downstream Products

The calculated log P (XLogP3) of 1‑Cbz‑3‑(tert‑butyl)piperazine is 3.1, compared with 2.4 for the corresponding Boc‑protected analogue [1]. This Δlog P of +0.7 log units reflects the higher lipophilicity contributed by the benzyl carbamate relative to the tert‑butyl carbamate. When the building block is incorporated into a final bioactive molecule, this difference can translate into improved passive membrane permeability and, in many cases, enhanced oral bioavailability [2].

Lipophilicity log P Drug‑likeness

Procurement‑Driven Application Scenarios Where 1‑Cbz‑3‑(tert‑‑butyl)piperazine Outperforms Analogues


Multi‑Step Parallel Synthesis Requiring Sequential Orthogonal Deprotection

In the construction of bifunctional piperazine‑containing libraries, the Cbz group of 1‑Cbz‑3‑(tert‑butyl)piperazine remains intact during TFA‑mediated Boc cleavage, allowing the N4 position to be functionalised first. Subsequent hydrogenolytic removal of the Cbz group then reveals the N1 amine for a second diversification step. This orthogonal sequence is impossible with 1‑Boc‑3‑(tert‑butyl)piperazine alone and is the primary reason procurement teams select the Cbz derivative [1].

Regioselective N4‑Functionalisation for Conformationally Biased Ligands

When a medicinal chemistry programme requires selective alkylation or acylation of the sterically less‑hindered N4 nitrogen, the tert‑butyl group of 1‑Cbz‑3‑(tert‑‑butyl)piperazine provides >9:1 regioselectivity, compared with only 3:1 for the 3‑methyl analogue. This high selectivity eliminates the need for chromatographic separation of regioisomers, reducing cost and accelerating lead optimisation [2].

Late‑Stage Functionalisation of CNS‑Targeted Candidates Requiring Elevated Lipophilicity

For programmes targeting CNS receptors where log P values in the range of 2–4 are desired, incorporation of the Cbz‑protected tert‑‑butylpiperazine building block directly increases the lipophilicity of the final compound by approximately +0.7 log units relative to the Boc analogue. This can be the difference between a compound that crosses the blood‑brain barrier and one that does not, making the Cbz derivative the strategic choice during hit‑to‑lead chemistry [3].

Scale‑Up Campaigns Demanding High‑Purity Starting Materials

With a certified batch purity of 99.4 % (HPLC), 1‑Cbz‑3‑(tert‑‑butyl)piperazine outperforms commercially available Boc‑protected analogues that are typically supplied at 95–97 % purity. For kilogram‑scale synthesis, the reduced impurity load translates into fewer purification cycles, higher overall yield, and improved batch‑to‑batch reproducibility, directly impacting cost‑of‑goods .

Quote Request

Request a Quote for 1-Cbz-3-(tert-butyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.